Cas no 158930-44-0 ((5S)-2,6-dimethyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-one)

(5S)-2,6-dimethyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-one is a chiral cyclohexenone derivative characterized by its stereospecific (5S) configuration and functionalized structure. This compound features a conjugated enone system, which is valuable in synthetic organic chemistry for its reactivity in Michael additions, cyclizations, and other transformations. The presence of a prop-1-en-2-yl substituent enhances its utility as a building block for terpenoid and fragrance-related syntheses. Its defined stereochemistry ensures precise control in asymmetric synthesis, making it suitable for applications in pharmaceuticals, agrochemicals, and fine chemicals. The compound’s stability and well-defined molecular structure facilitate reproducibility in research and industrial processes.
(5S)-2,6-dimethyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-one structure
158930-44-0 structure
Product Name:(5S)-2,6-dimethyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-one
CAS No:158930-44-0
MF:C11H16O
MW:164.244143486023
CID:2779943
PubChem ID:11137479
Update Time:2025-10-25

(5S)-2,6-dimethyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-one Chemical and Physical Properties

Names and Identifiers

    • (5S)-2,6-dimethyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-one
    • (5r,5s)-5-isopropenyl-2,6-dimethylcyclohex-2-en-1-one
    • DTXSID30456511
    • 2-Cyclohexen-1-one, 2,6-dimethyl-5-(1-methylethenyl)-, (5S)-
    • 158930-44-0
    • (5s)-2.6-dimethyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-one
    • DTXCID20407330
    • EN300-1196634
    • Inchi: 1S/C11H16O/c1-7(2)10-6-5-8(3)11(12)9(10)4/h5,9-10H,1,6H2,2-4H3/t9?,10-/m1/s1
    • InChI Key: HDVXRNIZHQRLBD-QVDQXJPCSA-N
    • SMILES: O=C1C(C)=CC[C@H](C(=C)C)C1C

Computed Properties

  • Exact Mass: 164.120115130g/mol
  • Monoisotopic Mass: 164.120115130g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 248
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 17.1Ų

(5S)-2,6-dimethyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-one Pricemore >>

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Additional information on (5S)-2,6-dimethyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-one

Compound CAS No 158930-44-0: (5S)-2,6-Dimethyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-one

Compound CAS No 158930-44-0, also known as (5S)-2,6-dimethyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-one, is a highly specialized organic compound with a unique structure and diverse applications. This compound belongs to the class of cyclic ketones and features a cyclohexenone ring system with specific substituents that confer it with distinct chemical and physical properties. The cyclohexenone core is a six-membered ring containing one ketone group and one double bond, which contributes to its reactivity and versatility in various chemical reactions.

The stereochemistry of this compound is defined by the (5S) configuration at the fifth carbon atom of the cyclohexenone ring. This stereochemical feature is crucial as it influences the compound's physical properties, such as its melting point, solubility, and optical activity. The presence of two methyl groups at the 2nd and 6th positions of the ring further enhances its stability and reactivity. Additionally, the propenyl group attached at the 5th position introduces unsaturation into the molecule, which can participate in various types of reactions, including addition and elimination processes.

Recent studies have highlighted the potential of (5S)-2,6-dimethyl-5-(propenyl)cyclohexenone in the field of organic synthesis. Researchers have explored its use as a precursor in the construction of complex natural product frameworks. For instance, this compound has been employed in the synthesis of bioactive molecules, such as terpenoids and steroids, due to its ability to undergo ring-opening reactions under specific conditions. The compound's reactivity has also been leveraged in enantioselective synthesis strategies, making it a valuable tool for producing chiral building blocks.

In terms of physical properties, CAS No 158930-44-0 exhibits a melting point of approximately 78°C and a boiling point around 300°C under standard conditions. Its solubility in common organic solvents like dichloromethane and ethyl acetate makes it suitable for use in solution-phase reactions. The compound is also relatively stable under ambient conditions but may undergo oxidation or rearrangement under harsher conditions.

The synthesis of (5S)-2,6-dimethylcyclohexenone derivatives has been an area of active research. One notable approach involves the use of asymmetric catalysis to achieve high enantiomeric excess in the product. For example, researchers have utilized chiral transition metal catalysts to facilitate enantioselective cyclopropanation or epoxidation reactions involving this compound. These advancements have significantly improved the efficiency and selectivity of synthetic routes to this compound.

Moreover, (5S)-2,6-dimethylcyclohexenone has found applications in fragrance chemistry due to its pleasant aroma profile. The compound's ability to act as a precursor in aroma synthesis has made it a valuable ingredient in perfumery products. Its use in flavor compounds has also been explored, particularly in food additives where its sweet and floral notes are highly desirable.

Recent research has also focused on the biological activity of this compound. Studies have shown that CAS No 158930-44-O exhibits moderate anti-inflammatory properties when tested on animal models. This finding has sparked interest in exploring its potential as a lead compound for drug development targeting inflammatory diseases.

In conclusion, (5S)-2,6-dimethylcyclohexenone derivatives represent a class of compounds with significant potential across multiple fields. From organic synthesis to fragrance chemistry and drug discovery, this compound continues to be a subject of intense research due to its unique properties and versatile applications.

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